5-(Acetamidomethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride
CAS No.: 1365961-31-4
Cat. No.: VC7091159
Molecular Formula: C9H14ClN3O3S
Molecular Weight: 279.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1365961-31-4 |
|---|---|
| Molecular Formula | C9H14ClN3O3S |
| Molecular Weight | 279.74 |
| IUPAC Name | 5-(acetamidomethyl)-1-propylpyrazole-4-sulfonyl chloride |
| Standard InChI | InChI=1S/C9H14ClN3O3S/c1-3-4-13-8(5-11-7(2)14)9(6-12-13)17(10,15)16/h6H,3-5H2,1-2H3,(H,11,14) |
| Standard InChI Key | BQEKLBCWMWLZKC-UHFFFAOYSA-N |
| SMILES | CCCN1C(=C(C=N1)S(=O)(=O)Cl)CNC(=O)C |
Introduction
5-(Acetamidomethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula CHClNOS and a molecular weight of 279.74 g/mol. It is a derivative of pyrazole, a heterocyclic aromatic organic compound, and contains a sulfonyl chloride group, which is highly reactive and often used in organic synthesis to form sulfonamides .
Synthesis and Reactions
The synthesis of compounds like 5-(acetamidomethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of a pyrazole derivative with chlorosulfonic acid or another suitable reagent to introduce the sulfonyl chloride group. Once formed, this compound can be further reacted with amines to produce sulfonamides, which are important in medicinal chemistry for their antibacterial and antifungal properties .
Example Reaction
| Reactant | Conditions | Product |
|---|---|---|
| Pyrazole derivative | Chlorosulfonic acid, reflux | Pyrazole-4-sulfonyl chloride |
| Pyrazole-4-sulfonyl chloride | Amine, base (e.g., DIPEA), DCM | Sulfonamide derivative |
Biological Activity
While specific biological activity data for 5-(acetamidomethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride are not readily available, pyrazole derivatives in general have shown potential in various therapeutic areas. For instance, pyrazole sulfonamides have been explored for their antiproliferative activity . The introduction of different substituents can significantly affect the biological activity of these compounds.
Research Findings
Research on pyrazole derivatives often focuses on their potential as pharmacological agents. For example, studies have shown that certain pyrazole sulfonamides exhibit antiproliferative activity against specific cell lines . The modification of the pyrazole ring with various substituents can enhance or diminish these biological effects.
Table: Biological Activity of Pyrazole Derivatives
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